Direct Head-to-Head Potency Comparison: Ro 19-9638 Exhibits Superior In Vitro Activity Against T. b. rhodesiense Compared to Its Parent Compound
In a direct comparative study assessing the antitrypanosomal activity of Ro 15-0216 and its major metabolite, Ro 19-9638 demonstrated a lower IC50 value against Trypanosoma brucei rhodesiense strain STIB 704-BABA, indicating greater in vitro potency [1]. Specifically, Ro 19-9638 was found to be 1.32-fold more potent than its parent compound in the same assay system [1].
| Evidence Dimension | In vitro potency against Trypanosoma brucei rhodesiense |
|---|---|
| Target Compound Data | IC50 = 0.0341 µg/mL |
| Comparator Or Baseline | Ro 15-0216 (Parent Compound) IC50 = 0.0450 µg/mL |
| Quantified Difference | Ro 19-9638 exhibits a 1.32-fold higher potency (lower IC50) compared to Ro 15-0216. |
| Conditions | In vitro cultivation of T. b. rhodesiense STIB 704-BABA; 50% growth inhibition (IC50) measurement. |
Why This Matters
This direct comparison proves that Ro 19-9638, as a metabolite, retains and even slightly enhances antiparasitic activity against a key target strain, making it a critical reference compound for potency and structure-activity relationship studies.
- [1] Borowy NK, Nelson RT, Hirumi H, Brun R, Waithaka HK, Schwartz D, Polak A. Ro 15-0216: a nitroimidazole compound active in vitro against human and animal pathogenic African trypanosomes. Ann Trop Med Parasitol. 1988 Feb;82(1):13-9. doi: 10.1080/00034983.1988.11812203. View Source
